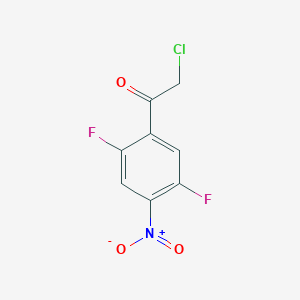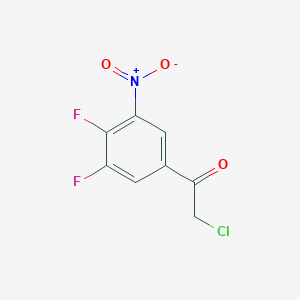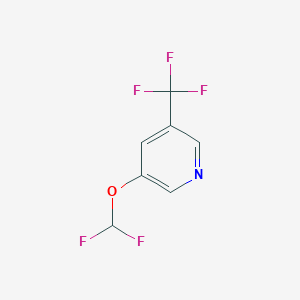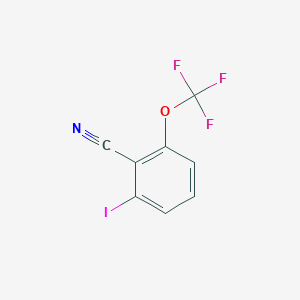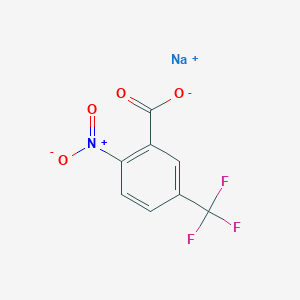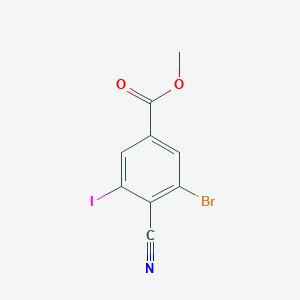![molecular formula C13H16ClN3O B1413184 C-[3-(1-phenyl-cyclobutyl)-[1,2,4]oxadiazol-5-yl]-methylamine hydrochloride CAS No. 1858240-74-0](/img/structure/B1413184.png)
C-[3-(1-phenyl-cyclobutyl)-[1,2,4]oxadiazol-5-yl]-methylamine hydrochloride
説明
“C-[3-(1-phenyl-cyclobutyl)-[1,2,4]oxadiazol-5-yl]-methylamine hydrochloride” is a chemical compound with the empirical formula C9H10ClN3O . It is a solid substance . This compound is part of a class of compounds known as 1,2,4-oxadiazoles .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as the compound , can be achieved through various methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif .Molecular Structure Analysis
The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients . The structure of this compound includes a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .Chemical Reactions Analysis
The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 211.65 .科学的研究の応用
Agricultural Bioactivity
1,2,4-Oxadiazole derivatives have been studied for their agricultural biological activities . They exhibit a broad spectrum of bioactivity that can be harnessed for developing efficient and low-risk chemical pesticides . Specifically, they have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani . This suggests that our compound could be explored as a potential pesticide or fungicide in agricultural settings.
Antibacterial Agents
These derivatives have also demonstrated strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) , which is responsible for rice bacterial leaf blight . With EC50 values superior to existing treatments, there’s potential for the compound to serve as a novel antibacterial agent, particularly in combating diseases that impact crop yield and food security.
Anticancer Activity
The 1,2,4-oxadiazole moiety is recognized as an important pharmacophore in drug development. It has been used to create novel drug molecules with anticancer properties . The compound could be investigated for its efficacy against various cancer cell lines, leveraging its stability and bioactivity.
Anticonvulsant Properties
Oxadiazole derivatives have been identified as having anticonvulsant applications. They can be synthesized to act on the central nervous system to prevent seizures . This compound could be a candidate for the development of new anticonvulsant medications.
Vasodilatory Effects
These compounds have been reported to have vasodilatory effects, which can be beneficial in treating cardiovascular diseases . The compound could be researched further for its potential to relax blood vessels and improve blood flow.
Antidiabetic Potential
The oxadiazole derivatives are also explored for their antidiabetic potential. They may play a role in regulating blood sugar levels, offering a new avenue for diabetes treatment .
Material Science Applications
Due to their structural properties, oxadiazole derivatives can be utilized in material science. They can serve as high-energy molecules or energetic materials, potentially useful in the development of new materials with specific desired properties .
Energetic Behavior and High-Energy Core
The energetic behavior of oxadiazole derivatives makes them candidates for use as high-energy cores in various applications. Their positive heat of formation and favorable oxygen balance suggest potential in fields like propellant and explosive development .
作用機序
While the specific mechanism of action for this compound is not provided in the search results, it’s worth noting that 1,2,4-oxadiazole derivatives are known to exhibit a broad spectrum of biological activities . They have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
将来の方向性
1,2,4-Oxadiazole derivatives, including this compound, have shown promise in various fields, including medicinal chemistry . They have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy, agents for treatment age-related diseases, antimicrobials, novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists, and Sirtuin 2 inhibitors . Therefore, the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
特性
IUPAC Name |
[3-(1-phenylcyclobutyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O.ClH/c14-9-11-15-12(16-17-11)13(7-4-8-13)10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUDADFXUVVUMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)C3=NOC(=N3)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C-[3-(1-phenyl-cyclobutyl)-[1,2,4]oxadiazol-5-yl]-methylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








